molecular formula C18H19BrN2O3 B2993211 3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396802-06-4

3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2993211
CAS No.: 1396802-06-4
M. Wt: 391.265
InChI Key: YBDUUNVQVRNWHZ-UHFFFAOYSA-N
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Description

3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. This compound integrates a benzamide scaffold, a piperidine ring, and a furan carbonyl moiety, structural features commonly found in privileged pharmacophores for targeting biologically relevant proteins . The molecular design is strategically significant. The benzamide core is a prevalent structure in bioactive compounds, with demonstrated versatility across various therapeutic areas . The piperidine ring serves as a key conformational constraint and a potential bioisostere for piperazine, often contributing to improved metabolic stability and binding affinity in drug candidates . The incorporation of the furan heterocycle, a five-membered aromatic ring containing oxygen, adds a distinct electronic and spatial profile that can be crucial for specific molecular interactions with enzyme active sites or protein receptors . This combination of features makes the compound a valuable chemical tool for probing biological systems. Its primary research application is as a building block or intermediate in the design and synthesis of novel pharmacological probes, particularly for programs targeting kinases, ion channels, and G-protein-coupled receptors (GPCRs) . The presence of the bromo substituent on the benzamide ring provides a synthetic handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for rapid diversification and structure-activity relationship (SAR) studies . Researchers can leverage this compound to explore new chemical space in the development of potential therapeutics for conditions such as cancer, neurological disorders, and infectious diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c19-16-3-1-2-14(10-16)17(22)20-11-13-4-7-21(8-5-13)18(23)15-6-9-24-12-15/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUUNVQVRNWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds participate in, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.

Action Environment

The success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions. This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Biological Activity

3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C18H19BrN2O3
  • Molecular Weight: 391.265 g/mol
  • IUPAC Name: 3-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Kinases: The compound may inhibit specific kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.
  • Receptors: It may bind to receptors influencing neurotransmitter release or other physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
AnticancerInhibits cancer cell proliferation through kinase inhibition and apoptosis induction.
AntimicrobialShows activity against various bacterial strains, suggesting potential as an antibiotic.
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis in neurodegenerative models.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on glioma cells demonstrated significant inhibitory effects on cell viability. The compound was tested at various concentrations, showing an IC50 value indicative of potent anticancer properties.

Antimicrobial Properties

In vitro studies have shown that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

Neuroprotective Effects

Research involving neuroprotective assays indicated that the compound could significantly reduce neuronal cell death induced by oxidative stress. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Activity IC50/ MIC Values
5-bromo-N-(piperidin-4-yl)benzamideAnticancerIC50 = 700 nM
N-(4-bromophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamideAntimicrobialMIC = 2 µg/mL
N-(4-chlorophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamideNeuroprotectiveIC50 = 500 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide with analogs that share its benzamide core or piperidine modifications. Key differences in substituents, molecular properties, and biological implications are highlighted.

Substituent Variations on the Piperidine Ring
Compound Name Substituent on Piperidine Molecular Weight (g/mol) Key Structural Features
This compound (Target) Furan-3-carbonyl ~381.23 (calculated) Furan introduces aromaticity and moderate polarity; potential for π-π interactions.
BK13151 (3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide) Dimethylsulfamoyl 404.32 Sulfonamide group increases polarity and hydrogen-bonding capacity. Higher molecular weight .
3-Bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide Tetrahydrocinnolinyl 415.30 Bicyclic substituent adds steric bulk; may enhance lipophilicity and receptor selectivity .
(E)-2-Bromo-N-(1-methylpiperidin-4-yl)-4-(...trifluoro...)benzamide 1-Methyl + trifluoro-aryl chain 584.69 Fluorinated and chlorinated groups increase logP and metabolic stability .

Analysis :

  • Furan vs. However, BK13151’s sulfonamide may improve solubility in aqueous environments .
  • Bicyclic vs. Monocyclic Substituents: The tetrahydrocinnolinyl group () introduces rigidity and bulk, likely altering binding pocket compatibility compared to the smaller furan substituent.
Benzamide Core Modifications
Compound Name Benzamide Substitution Molecular Weight (g/mol) Key Differences
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide 4-Bromo, 3-piperidinylsulfonyl ~509.45 (calculated) Thiophene and sulfonyl groups enhance electron-withdrawing effects; higher polarity .
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide Trifluoromethyl + pyrazole ~567.35 (calculated) Trifluoromethyl improves metabolic stability; pyrazole adds hydrogen-bonding sites .
3-Bromo-N-pyridin-4-ylbenzamide Pyridin-4-yl (replaces piperidine) 277.12 Pyridine increases basicity; simpler structure with reduced steric hindrance .

Analysis :

  • Thiophene vs.
  • Trifluoromethyl Substitution : The trifluoromethyl group () is a common bioisostere for improving metabolic stability and lipophilicity, contrasting with the bromine’s role in halogen bonding .

Structural and Crystallographic Insights

’s crystal structure analysis of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide reveals critical conformational details applicable to the target compound:

  • Piperidine Ring Conformation : Adopts a half-chair conformation, with puckering parameters (q₂ = 0.0280 Å, q₃ = 0.5563 Å) influencing spatial arrangement and intermolecular interactions.
  • Intermolecular Interactions : Hydrogen-bonding motifs (e.g., R₁²(7) chains) suggest similar packing behaviors in brominated analogs, impacting solubility and crystallinity .

Q & A

Advanced Research Question

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., hydrogen bonds with piperidine carbonyl) .
  • MD Simulations : Analyze residence time by simulating ligand-receptor complexes over 100 ns trajectories. For example, furan carbonyl interactions with His479 in RORγt stabilize binding .
  • Free Energy Calculations : MM-GBSA predicts ΔGbind_\text{bind} to rank analogs (e.g., ∆G < -40 kcal/mol indicates high affinity) .

Validation : Cross-check computational results with experimental IC50_{50} and SPR data .

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